Boc-D-2,3-diaminopropionic acid
CAS No.: 76387-70-7
Cat. No.: VC21539949
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76387-70-7 |
---|---|
Molecular Formula | C8H16N2O4 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Standard InChI Key | KRJLRVZLNABMAT-RXMQYKEDSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C[NH3+])C(=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-] |
Chemical Identity and Structure
Boc-D-2,3-diaminopropionic acid is a protected form of D-2,3-diaminopropionic acid where the α-amino group is protected with a tert-butoxycarbonyl (Boc) group. The full IUPAC name of this compound is (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid . The compound features a D-configuration at the alpha carbon, distinguishing it from its L-isomer counterpart. This molecule contains a free primary amine at the 3-position and a Boc-protected amine at the 2-position, along with a carboxylic acid group.
Basic Identifiers and Properties
The following table summarizes the key identifiers and properties of Boc-D-2,3-diaminopropionic acid:
Property | Value |
---|---|
CAS Number | 76387-70-7 |
Linear Formula | C8H16N2O4 |
Molecular Weight | 204.23 |
IUPAC Name | (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid |
InChI Key | KRJLRVZLNABMAT-RXMQYKEDSA-N |
Melting Point | 202-203°C |
Boiling Point | 364.4±37.0°C at 760 mmHg |
Physical and Chemical Properties
Physical Characteristics
Boc-D-2,3-diaminopropionic acid exists as a solid at room temperature with a relatively high melting point of 202-203°C . This high melting point is typical for amino acids with extensive hydrogen bonding capabilities. The compound has a calculated boiling point of 364.4±37.0°C at standard pressure, although decomposition would likely occur before this temperature is reached .
Chemical Reactivity
The chemical reactivity of Boc-D-2,3-diaminopropionic acid is defined by its functional groups:
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The free primary amine at the 3-position can undergo typical amine reactions including acylation, alkylation, and reductive amination
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The Boc-protected α-amino group is temporarily deactivated but can be selectively deprotected under acidic conditions
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The carboxylic acid group can form esters, amides, and can be activated for peptide coupling reactions
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Synthetic Approaches
Several synthetic methods have been developed for the preparation of Boc-D-2,3-diaminopropionic acid and related derivatives. These approaches typically employ specific protecting group strategies to control the reactivity of the multiple functional groups present in the molecule.
Synthesis from D-Serine Derivatives
One approach for synthesizing Boc-D-2,3-diaminopropionic acid involves starting from D-serine. In this strategy, the hydroxyl group of D-serine is converted to an amino function through various methods. This approach creates the 2,3-diamino framework via reductive amination of a D-serine aldehyde derivative with different primary amines and arylsulfonamides .
The general synthetic pathway includes:
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Protection of the α-amino group of D-serine with a Boc group
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Conversion of the hydroxyl group to a better leaving group
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Substitution with an azide or protected amine
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Reduction and/or further functionalization
Curtius Rearrangement Approach
Another efficient synthetic strategy involves using a Curtius rearrangement to establish the β-nitrogen. This approach typically starts from N(α)-Boc-Asp(OBn)-OH and requires proper protection of the α-nitrogen for the success of the Curtius rearrangement . This method is considered cost-effective and efficient for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives.
The key steps in this approach include:
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Starting with N(α)-Boc-Asp(OBn)-OH
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Performing a Curtius rearrangement to introduce the β-nitrogen
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Installing appropriate protecting groups
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Final deprotection steps to obtain the desired product
Orthogonal Protection Strategies
Importance of Protecting Groups
The presence of two amino groups in close proximity within the 2,3-diaminopropionic acid scaffold necessitates careful protection strategies to allow selective functionalization. Orthogonal protecting groups enable synthetic manipulation of one functional group while keeping others protected .
Common Protection Schemes
Various protection schemes have been developed for 2,3-diaminopropionic acid derivatives:
Position | Common Protecting Groups | Deprotection Conditions |
---|---|---|
α-Amino (2-position) | Boc | Acidic conditions (TFA, HCl) |
α-Amino (2-position) | Fmoc | Basic conditions (piperidine, DBU) |
β-Amino (3-position) | Cbz | Hydrogenolysis (H₂, Pd/C) |
β-Amino (3-position) | Tosyl | Strongly reducing conditions |
β-Amino (3-position) | Benzyl | Hydrogenolysis (H₂, Pd/C) |
Carboxyl Group | Methyl ester | Basic hydrolysis |
Carboxyl Group | Benzyl ester | Hydrogenolysis (H₂, Pd/C) |
Researchers have developed methods to prepare 2,3-diaminopropionic acid with various combinations of protecting groups to accommodate different synthetic needs. For example, Fmoc protection can be paired with tosyl groups to create orthogonally protected derivatives where the base-labile Fmoc group can be removed selectively without affecting the tosyl protection .
Analytical Characterization
Spectroscopic Analysis
Boc-D-2,3-diaminopropionic acid can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable structural information. For example, the tert-butyl group of the Boc protection typically shows a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum .
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Two-dimensional NMR techniques like TOCSY (Total Correlation Spectroscopy) can be particularly useful in confirming the structure. For related 2,3-diaminopropanol derivatives, TOCSY spectra have shown cross-peaks at 5.52 ppm in regions between 3.90 and 3.40 ppm, and between 2.60 and 2.90 ppm, generated by the resonances of correlated protons along the molecular backbone .
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Infrared Spectroscopy: IR can identify characteristic absorption bands for the carbamate (Boc protection), primary amine, and carboxylic acid functional groups.
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are valuable for assessing the purity of Boc-D-2,3-diaminopropionic acid and for monitoring reactions during its synthesis.
Applications in Research and Synthesis
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